BENGHE Foundational & Exploratory

Check Availability & Pricing

6-(Trifluoromethyl)indole CAS number and
molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-(Trifluoromethyl)indole

Cat. No.: B089118

An In-Depth Technical Guide to 6-
(Trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the fields of medicinal
chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl group
at the 6-position of the indole ring significantly alters the molecule's physicochemical
properties, enhancing its lipophilicity, metabolic stability, and binding affinity to various
biological targets. This guide provides a comprehensive overview of 6-
(Trifluoromethyl)indole, including its chemical properties, synthesis methodologies, and its
emerging role in drug discovery, with a focus on its potential modulation of key signaling
pathways.

Core Properties of 6-(Trifluoromethyl)indole

6-(Trifluoromethyl)indole, also known as 6-(Trifluoromethyl)-1H-indole, is a solid, typically
appearing as a white to light yellow or brown powder or crystals. Its fundamental chemical
identifiers and properties are summarized in the table below for quick reference.
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Property Value Reference(s)
CAS Number 13544-43-9 [1]12]
Molecular Formula CoHsF3N [3]

Molecular Weight 185.15 g/mol [3]

Melting Point 99-107 °C [1]

White to green to brown
Appearance [2]
crystals or powder

Solubility Insoluble in water [1]

SMILES FC(F)(F)clccc2cc[nH]c2cl [3]
BPYBYPREOVLFED-

InChl Key [2]

UHFFFAOYSA-N

Synthesis of 6-(Trifluoromethyl)indole

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Two of the most
prominent and versatile methods for preparing compounds like 6-(Trifluoromethyl)indole are
the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1]

Leimgruber-Batcho Indole Synthesis

This method is often favored for its high yields and mild reaction conditions, making it suitable
for industrial-scale production.[4] The synthesis proceeds in two primary steps: the formation of
an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4]

Experimental Protocol: A General Approach

e Step 1: Enamine Formation. To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-
dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2
equivalents) is added. The mixture is heated to reflux (typically 130-140°C) and stirred for 2-
4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After
completion, the solvent is removed under reduced pressure to yield the crude enamine
intermediate.[1]
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o Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in a
suitable solvent such as ethyl acetate or ethanol. A catalyst, typically 10% Palladium on
carbon (Pd/C), is added. The mixture is then subjected to hydrogenation until the reaction is
complete. Alternatively, reduction can be achieved using iron powder in acetic acid. After the
reaction, the catalyst or iron residues are filtered off, and the solvent is removed under
reduced pressure. The crude product is then purified by column chromatography to afford
the final indole.[1]

Reductive Cyclization
DMF-DMA, Pyrrolidine Enamine Intermediate (e.g.. Raney Ni, Hz o Pd/C, Hz) =©

Click to download full resolution via product page

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and widely used method that
involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or
ketone.[5]

Experimental Protocol: A General Approach

o Step 1: Hydrazone Formation. 4-(Trifluoromethyl)phenylhydrazine is dissolved in a suitable
solvent like ethanol. An aldehyde or ketone (e.g., acetaldehyde) is added (1.1 equivalents).
The mixture is stirred at room temperature for 1-2 hours. The resulting hydrazone may
precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to
the next step.[1]

o Step 2: Indolization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a
Lewis acid like zinc chloride, is added to the hydrazone. The mixture is heated, typically
between 80-150°C, for 1-4 hours, with the reaction progress monitored by TLC. After
completion, the reaction is quenched, and the product is extracted with an organic solvent.
The crude product is then purified by column chromatography.[1]
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Caption: Fischer Indole Synthesis Workflow.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous
natural products and synthetic drugs.[6] The addition of a trifluoromethyl group can significantly
enhance a molecule's pharmacological properties.[7]

6-(Trifluoromethyl)indole serves as a key building block in the synthesis of a wide range of
bioactive compounds, including those targeting:

Neurological Disorders: It is a precursor for compounds being investigated for their effects on
the central nervous system.[1]

o Cancer: Indole derivatives are known to target various components of cancer-related
signaling pathways, such as protein kinases and DNA topoisomerase.[6]

 Infectious Diseases: Trifluoromethylated indoles have been designed and evaluated as
potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTISs).[8]

o Inflammatory Diseases: Some indole derivatives have been synthesized and evaluated as
selective COX-2 inhibitors for their anti-inflammatory properties.[9]

Potential Modulation of Signhaling Pathways

While specific signaling pathways directly modulated by 6-(Trifluoromethyl)indole are still
under active investigation, the broader class of indole derivatives is known to interact with
several key cellular signaling cascades.

The Ras-Related Signaling Pathway
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The Ras-related signaling pathway is crucial in cell development and differentiation, and its
aberrant activation is linked to various cancers.[10] Studies have shown that certain indole
derivatives can interfere with this pathway by targeting regulatory factors.[10] For instance,
some indole compounds have been shown to inhibit the isoprenylcysteine carboxyl
methyltransferase (Icmt), an enzyme involved in the membrane localization of Ras proteins,
thereby impairing downstream signaling.[6]
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Caption: Potential Inhibition of the Ras-Raf-MEK-ERK Pathway by Indole Derivatives.
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Serotonin Signaling

Indole is a signaling molecule in its own right and shares a structural resemblance to the
neurotransmitter serotonin (5-hydroxytryptamine).[11] This similarity suggests that indole
derivatives could potentially interact with serotonin receptors and transporters, thereby
modulating serotonergic signaling.[11] The gut microbiota can produce indole, which can
influence host serotonin metabolism and, consequently, physiological processes such as gut
motility and immune responses.[11] Given that many drugs for neurological disorders target the
serotonin system, 6-(Trifluoromethyl)indole and its derivatives are of interest for their
potential to modulate these pathways.
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Caption: Potential Modulation of Serotonin Signaling by Indole Derivatives.

Conclusion

6-(Trifluoromethyl)indole is a valuable and versatile chemical entity with significant potential
in various scientific and industrial applications. Its unique properties, conferred by the
trifluoromethyl group, make it an attractive starting material for the synthesis of novel
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pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific
biological activities and signaling pathway modulation by 6-(Trifluoromethyl)indole and its
derivatives is warranted and holds the promise of uncovering new therapeutic agents and
innovative technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

